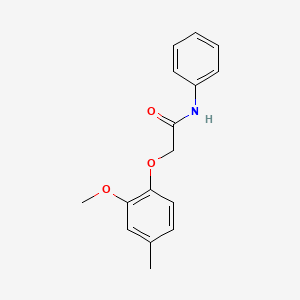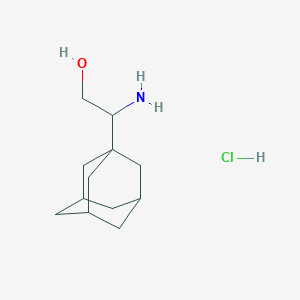![molecular formula C20H22ClNO3 B5231683 (4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as 4-CPM and belongs to the class of piperidinylmethanones. This compound has been studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The exact mechanism of action of 4-CPM is not fully understood. However, it has been shown to interact with the dopamine and serotonin receptors in the brain. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 4-CPM has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also reduces the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-CPM in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 4-CPM is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
For the study of 4-CPM include the development of more potent and selective analogs and the investigation of its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 4-CPM involves the reaction of 4-chloroacetophenone with 2-hydroxy-4-methoxybenzaldehyde and piperidine in the presence of a base. The reaction yields (4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone as the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-CPM has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-25-18-9-6-15(19(23)11-18)12-22-10-2-3-16(13-22)20(24)14-4-7-17(21)8-5-14/h4-9,11,16,23H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWPIXMZWPXIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)piperidin-3-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
![3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)

![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)

![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)